(R)-tert-butyl 1-(5-bromo-6-cyanopyridin-3-yl)piperidin-3-ylcarbamate
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Overview
Description
(R)-tert-Butyl 1-(5-bromo-6-cyanopyridin-3-yl)piperidin-3-ylcarbamate is a complex organic compound characterized by its bromo and cyano functional groups attached to a pyridine ring, and a piperidine ring protected with a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-tert-butyl 1-(5-bromo-6-cyanopyridin-3-yl)piperidin-3-ylcarbamate typically involves multiple steps, starting with the bromination of pyridine to introduce the bromo group at the 5-position. Subsequent cyanation introduces the cyano group at the 6-position. The piperidine ring is then constructed and protected with a tert-butyl carbamate group through a carbamoylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production, focusing on maximizing yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium cyanide (NaCN) in a polar solvent.
Major Products Formed:
Oxidation: 5-bromo-6-carboxypyridine.
Reduction: 5-bromo-6-aminopyridine.
Substitution: 5-cyano-6-substituted pyridine derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its therapeutic potential in drug discovery and development.
Industry: Employed in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which (R)-tert-butyl 1-(5-bromo-6-cyanopyridin-3-yl)piperidin-3-ylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and cyano groups play crucial roles in binding to enzymes or receptors, leading to biological or chemical transformations.
Comparison with Similar Compounds
(R)-tert-Butyl 1-(5-bromo-6-methylpyridin-3-yl)piperidin-3-ylcarbamate
(R)-tert-Butyl 1-(5-bromo-6-ethoxypyridin-3-yl)piperidin-3-ylcarbamate
(R)-tert-Butyl 1-(5-bromo-6-fluoropyridin-3-yl)piperidin-3-ylcarbamate
This detailed overview highlights the significance of (R)-tert-butyl 1-(5-bromo-6-cyanopyridin-3-yl)piperidin-3-ylcarbamate in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(5-bromo-6-cyanopyridin-3-yl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN4O2/c1-16(2,3)23-15(22)20-11-5-4-6-21(10-11)12-7-13(17)14(8-18)19-9-12/h7,9,11H,4-6,10H2,1-3H3,(H,20,22)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSTZGIKFXOROF-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC(=C(N=C2)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C2=CC(=C(N=C2)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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